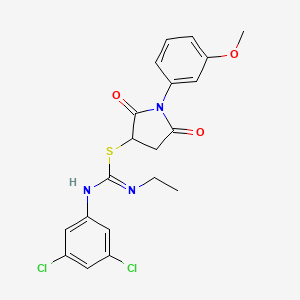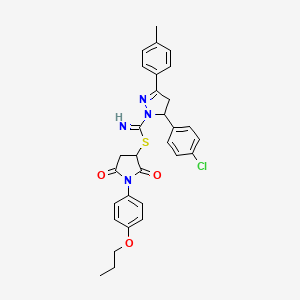![molecular formula C16H25NO8 B5124047 2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C16H28N2O8 and is commonly referred to as DMBE or DMBEE. In
Mechanism of Action
DMBE is believed to exert its neuroprotective effects through its ability to modulate the activity of certain enzymes and proteins involved in the regulation of cell death and survival. The compound has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in the programmed cell death pathway. DMBE has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival.
Biochemical and Physiological Effects:
DMBE has been shown to have a number of biochemical and physiological effects, including the modulation of oxidative stress and inflammation. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DMBE has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMBE in lab experiments is its neuroprotective properties. The compound has been shown to protect neurons from damage and may be useful in the development of new treatments for neurodegenerative diseases. However, one of the limitations of using DMBE is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of DMBE. One area of research is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the exploration of DMBE's anti-inflammatory properties and its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of DMBE and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, DMBE is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have neuroprotective and anti-inflammatory properties and may be useful in the treatment of neurodegenerative diseases and inflammatory conditions. While there are some limitations to its use in lab experiments, DMBE represents a promising area of research for the development of new treatments and therapies.
Synthesis Methods
DMBE can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with 4-bromobutanol in the presence of a base to produce 4-(2,6-dimethoxyphenoxy)butanol. The resulting product is then reacted with 2-aminoethanol to produce DMBE. The compound can be further purified and converted into its ethanedioate 2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) form by reacting it with ethanedioic acid.
Scientific Research Applications
DMBE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMBE has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.C2H2O4/c1-17-12-6-5-7-13(18-2)14(12)19-11-4-3-8-15-9-10-16;3-1(4)2(5)6/h5-7,15-16H,3-4,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVOEOSXMFZIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,6-Dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)
